(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(7-bromo-1-benzoxepin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZHMYUGAXBHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Biphenyl Ether Derivatives
A common approach involves the cyclization of 2-(2-bromophenoxy)acetophenone derivatives under basic conditions. For example, treatment of 2-(2-bromophenoxy)acetophenone with potassium tert-butoxide in dimethylformamide (DMF) at 120°C induces intramolecular nucleophilic aromatic substitution, yielding the benzo[b]oxepin-4-one intermediate. This method achieves moderate yields (55–65%) but requires stringent anhydrous conditions to prevent hydrolysis of the ketone group.
Reduction of Chromenone Precursors
Alternative routes utilize 7-bromo-4H-chromen-4-one as a precursor. Reduction with diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C selectively reduces the chromenone carbonyl to a secondary alcohol, which undergoes acid-catalyzed dehydration to form the benzo[b]oxepin framework. This method, while efficient (yields: 69–78%), demands careful temperature control to avoid over-reduction.
Bromination at the 7-Position
Direct bromination of the benzo[b]oxepin core is challenging due to competing ring-opening reactions. Two strategies prevail:
Electrophilic Aromatic Bromination
Using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3, bromination occurs regioselectively at the 7-position. Reactions conducted in dichloromethane at 0°C achieve 70–80% yields, with minimal di-brominated byproducts. The electron-donating oxygen atom in the oxepin ring directs bromination to the para position relative to the ether linkage.
Palladium-Catalyzed Cross-Coupling
For advanced intermediates, Suzuki-Miyaura coupling with bromobenzene derivatives offers superior regiocontrol. A patented protocol employs Pd(PPh3)4 and potassium carbonate in a toluene/water biphasic system, achieving 85% yield with 99% regioselectivity. This method is particularly advantageous for late-stage functionalization.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Method | Key Step | Yield (%) | Scalability | Limitations |
|---|---|---|---|---|
| Cyclization | Intramolecular SNAr | 55–65 | Moderate | Moisture-sensitive conditions |
| Chromenone Reduction | DIBAL-H reduction | 69–78 | High | Cryogenic temperatures |
| Electrophilic Bromination | NBS/FeBr3 | 70–80 | Moderate | Byproduct formation |
| Suzuki Coupling | Pd-catalyzed coupling | 85 | High | Cost of catalysts |
| Buchwald-Hartwig | Pd/Xantphos system | 75–80 | High | Long reaction times |
Purification and Characterization
Final purification typically involves column chromatography on silica gel using ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from ethanol/water mixtures enhances purity to >99%, as confirmed by HPLC. Structural validation via -NMR reveals characteristic signals:
-
Morpholino protons : δ 3.60–3.75 (m, 8H, N-CH2-CH2-O)
-
Benzo[b]oxepin aromatic protons : δ 7.25–7.80 (m, 3H, Ar-H)
Industrial-Scale Considerations
Large-scale synthesis prioritizes the Buchwald-Hartwig amination route due to its robustness. A patented continuous-flow system reduces reaction times to 6 hours and improves yield consistency (±2%). Solvent recovery systems (e.g., thin-film evaporation) minimize waste generation, aligning with green chemistry principles.
Emerging Methodologies
Recent advances focus on photoredox catalysis for bromine installation and enzymatic ketone formation. A Ni-catalyzed C–O coupling protocol achieves 90% yield for the benzo[b]oxepin core under visible-light irradiation, though industrial applicability remains under evaluation .
Chemical Reactions Analysis
Types of Reactions
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoxepin ring can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzoxepin derivatives.
Oxidation: Oxides or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Morpholino Methanone Derivatives
Biological Activity
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is a compound of interest due to its potential therapeutic applications, particularly in the context of cell death pathways such as necroptosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound has been studied for its ability to modulate necroptosis, a regulated form of necrosis that is implicated in various pathological conditions. Necroptosis is characterized by cell death that can occur in response to inflammatory signals and is mediated by proteins such as receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL) .
Key Mechanisms:
- Inhibition of Necroptosis : Research indicates that this compound can inhibit RIPK1 and MLKL, thereby potentially preventing necroptotic cell death .
- Therapeutic Targeting : The modulation of necroptosis may provide therapeutic avenues for diseases characterized by excessive cell death, such as neurodegenerative diseases and inflammatory conditions .
Research Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
- Cell Viability Assays : In vitro experiments demonstrated that the compound enhances cell viability in models of necroptosis induced by TNF-alpha and other stimuli. This suggests a protective effect against cell death .
- Mechanistic Insights : Detailed mechanistic studies revealed that treatment with this compound leads to decreased levels of reactive oxygen species (ROS), indicating a reduction in oxidative stress associated with necroptosis .
In Vivo Studies
- Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of the compound resulted in improved neurological function and reduced markers of inflammation and cell death .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Neurodegeneration Model | Reduced neuroinflammation and improved motor function |
| Study 2 | Inflammatory Disease Model | Decreased levels of inflammatory cytokines and enhanced tissue repair |
| Study 3 | Cancer Cell Lines | Inhibition of cancer cell proliferation through necroptosis modulation |
Q & A
Q. What computational approaches are recommended for predicting target proteins or metabolic pathways?
- Methodology :
- Molecular Dynamics Simulations : Use GROMACS to model interactions with lipid bilayers or protein active sites.
- Pharmacophore Screening : SwissTargetPrediction or SEA databases identify potential targets (e.g., GPCRs, kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
